3-Hydroxyglibenclamide

Vue d'ensemble

Description

3-Hydroxyglibenclamide is a sulfonamide .

Synthesis Analysis

The synthesis of glibenclamide and its derivatives, such as 3-Hydroxyglibenclamide, has been demonstrated in continuous flow, with an overall yield of 80–85% within 10 minutes total residence time . The synthesis of new glibenclamide analogues has also been described .Molecular Structure Analysis

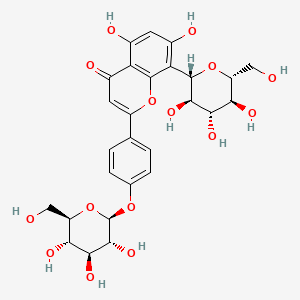

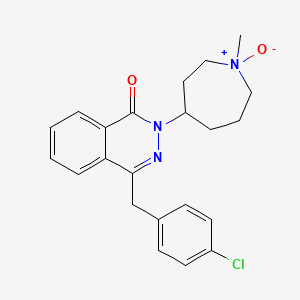

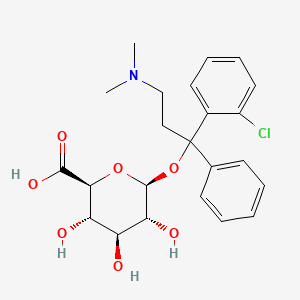

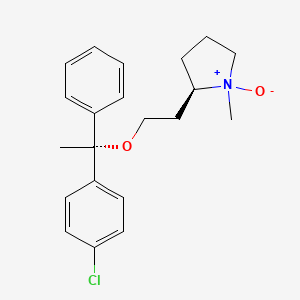

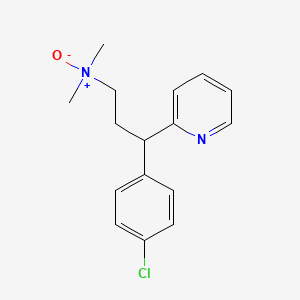

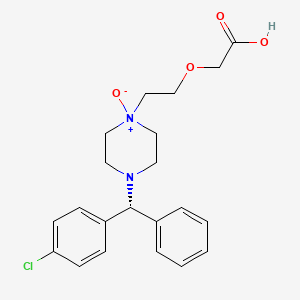

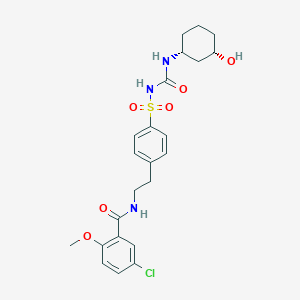

The molecular formula of 3-Hydroxyglibenclamide is C23H28ClN3O6S . The molecular weight is 510.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .Applications De Recherche Scientifique

Neuroprotection in Stroke

3-Hydroxyglibenclamide has been investigated for its neuroprotective properties, particularly in the context of stroke. Studies suggest that it may improve survival rates and reduce disability in stroke patients by mitigating the damage caused to neurons . This application is significant given the high mortality and disability rates associated with stroke.

Diabetes Management

As a metabolite of glibenclamide, 3-Hydroxyglibenclamide retains hypoglycemic effects, making it a potential candidate for diabetes management. Research is ongoing to understand its efficacy and safety profile in comparison to other sulfonylureas .

Metabolite Analysis

In the field of metabolomics, 3-Hydroxyglibenclamide is used as a reference compound. Its presence and concentration in biological samples can provide insights into drug metabolism and pharmacokinetic studies .

Analytical Chemistry

The compound’s distinct chemical structure allows it to be used in analytical chemistry for developing and validating new analytical methods, such as the mean centering of ratio spectra (MCR), which can be applied to various pharmaceutical analyses .

Pharmacological Research

3-Hydroxyglibenclamide is utilized in pharmacological research to study the mechanisms of action of sulfonylureas and their effects on cellular signaling pathways. This research can lead to the development of new therapeutic agents .

Chemical Synthesis

In synthetic chemistry, 3-Hydroxyglibenclamide serves as a starting material or intermediate for the synthesis of more complex molecules. Its transformations and reactivity are of particular interest in the design of new drugs .

Mécanisme D'action

Target of Action

3-Hydroxyglibenclamide, a metabolite of Glibenclamide (also known as Glyburide), primarily targets the ATP-sensitive potassium channels (KATP) on pancreatic beta cells . These channels play a crucial role in insulin secretion, which is critical for the regulation of blood glucose levels .

Mode of Action

3-Hydroxyglibenclamide acts by binding to and inhibiting the ATP-sensitive potassium channels (KATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The influx of calcium ions triggers the secretion of insulin, a hormone that regulates glucose metabolism .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxyglibenclamide is the insulin secretion pathway. By inhibiting KATP channels, 3-Hydroxyglibenclamide induces membrane depolarization, leading to the opening of voltage-dependent calcium channels . The resulting influx of calcium ions into the beta cells triggers the exocytosis of insulin granules, thereby promoting insulin secretion .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxyglibenclamide, as a metabolite of Glibenclamide, is influenced by several factors. Studies have shown that hyperglycemia can negatively impact the intestinal absorption of this class of drugs . Furthermore, the metabolites of Glibenclamide, including 3-Hydroxyglibenclamide, are primarily eliminated by the kidneys . Therefore, renal function can significantly affect the pharmacokinetics of 3-Hydroxyglibenclamide .

Result of Action

The primary molecular effect of 3-Hydroxyglibenclamide is the inhibition of KATP channels, leading to the depolarization of the beta cell membrane . On a cellular level, this results in an increase in insulin secretion, which has a systemic effect of lowering blood glucose levels . This makes 3-Hydroxyglibenclamide an effective agent in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of 3-Hydroxyglibenclamide can be influenced by various environmental factors. For instance, hyperglycemia can negatively impact the drug’s absorption in the intestine . Additionally, renal function can significantly affect the drug’s elimination, with impaired renal function potentially leading to altered pharmacokinetics . Therefore, patient-specific factors such as blood glucose levels and kidney function can influence the action and efficacy of 3-Hydroxyglibenclamide .

Propriétés

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23074-07-9, 23074-02-4 | |

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 3-Hydroxyglibenclamide formed in the body?

A1: 3-Hydroxyglibenclamide is a metabolite of the antidiabetic drug glibenclamide. The study found that approximately 8% of an oral dose of glibenclamide is metabolized into 3-Hydroxyglibenclamide within 48 hours []. This suggests that specific enzymes are involved in the hydroxylation process, although the exact enzymes responsible weren't identified in this particular study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.